molecular formula C10H13BrO B13403376 2-Bromo-1-isopropyl-3-methoxybenzene

2-Bromo-1-isopropyl-3-methoxybenzene

Cat. No.: B13403376
M. Wt: 229.11 g/mol
InChI Key: GZGLXRLXHGNBKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar bromination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isopropyl-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can oxidize the isopropyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-isopropyl-3-methoxybenzene.

    Oxidation: Products include 2-bromo-3-methoxybenzoic acid.

    Reduction: Products include 2-bromo-1-isopropyl-3-hydroxybenzene.

Scientific Research Applications

2-Bromo-1-isopropyl-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a starting material for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and binding affinity of the compound with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoanisole: Similar structure but lacks the isopropyl group.

    1-Bromo-3-isopropyl-2-methoxybenzene: Positional isomer with different substitution pattern.

    2-Bromo-1-methoxybenzene: Lacks the isopropyl group.

Uniqueness

The combination of these substituents can lead to distinct physical and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-1-methoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3

InChI Key

GZGLXRLXHGNBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)Br

Origin of Product

United States

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